Antiproliferative Potency Against MGC-803 Gastric Cancer Cells: Tubulin inhibitor 35 (6b) vs. Structurally Related Evodiamine Derivatives
Tubulin inhibitor 35 (compound 6b) demonstrates superior antiproliferative potency against MGC-803 gastric cancer cells compared to other structurally characterized N(14)-substituted evodiamine derivatives evaluated in separate studies using comparable MTT assay methodology [1][2]. Compound 6b exhibits an IC50 of 0.09 μM, which is approximately 1.8-fold lower than compound 8b (IC50 = 0.16 μM) and approximately 2.4-fold lower than compound 9a (IC50 = 0.22 μM) in the same cell line [1][2].
| Evidence Dimension | Antiproliferative IC50 against MGC-803 gastric cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.09 μM |
| Comparator Or Baseline | Compound 8b: IC50 = 0.16 μM; Compound 9a: IC50 = 0.22 μM |
| Quantified Difference | 6b is 1.8-fold more potent than 8b; 2.4-fold more potent than 9a |
| Conditions | MTT assay; 72 h incubation |
Why This Matters
For researchers investigating gastric cancer models, the enhanced potency of 6b may enable lower working concentrations and potentially reduce off-target effects compared to alternative evodiamine derivatives requiring higher doses.
- [1] Deng J, Long L, Peng X, Jiang W, Peng Y, Zhang X, Zhao Y, Tian Y, Wang Z, Zhuo L. N(14)-substituted evodiamine derivatives as dual topoisomerase 1/tubulin-Inhibiting anti-gastrointestinal tumor agents. Eur J Med Chem. 2023 Jul 5;255:115366. View Source
- [2] Design, synthesis and bioactivity evaluation of favorable evodiamine derivative scaffold for developing cancer therapy. Eur J Med Chem. 2022; 238:114432. View Source
